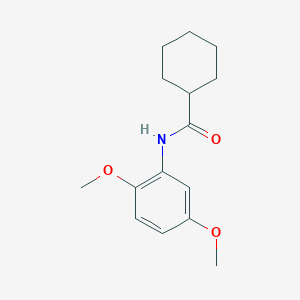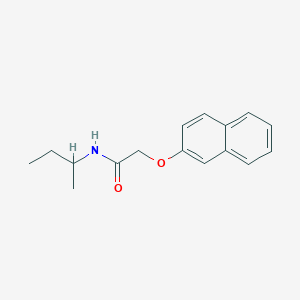
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide, also known as BINA, is a chemical compound that belongs to the family of naphthalene derivatives. BINA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of genes involved in synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide also reduces neuroinflammation and protects against neuronal damage in these models. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has some limitations, including its limited solubility in water and its potential off-target effects.
Orientations Futures
For research on N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide include the development of more potent and selective PDE4 inhibitors, the investigation of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's effects on other neurological disorders, and the optimization of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a chemical compound that has shown promising results for its potential therapeutic applications in various neurological disorders. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's mechanism of action involves the inhibition of PDE4, leading to the upregulation of genes involved in synaptic plasticity and memory formation. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. Further research is needed to determine the full therapeutic potential of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide in humans.
Méthodes De Synthèse
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide can be synthesized by the reaction of 2-naphthol with 2-chloro-N-(2-hydroxy-3-methylbutyl) acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide by the elimination of hydrogen chloride.
Applications De Recherche Scientifique
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Propriétés
Numéro CAS |
6137-46-8 |
|---|---|
Nom du produit |
N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide |
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-butan-2-yl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C16H19NO2/c1-3-12(2)17-16(18)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
Clé InChI |
RFXZACAMBVEVOA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



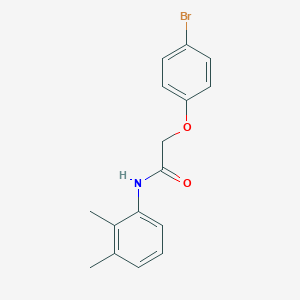
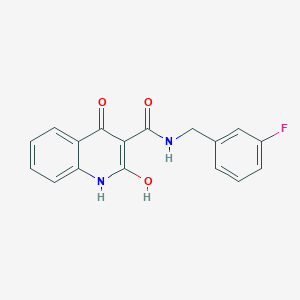
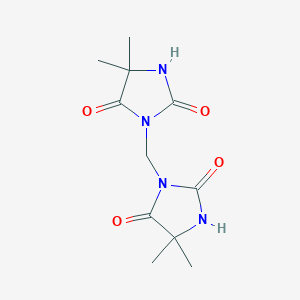
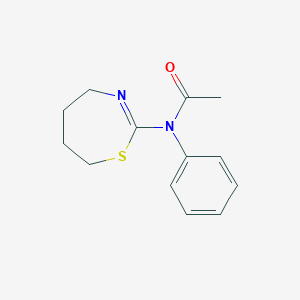
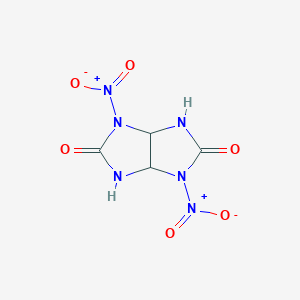
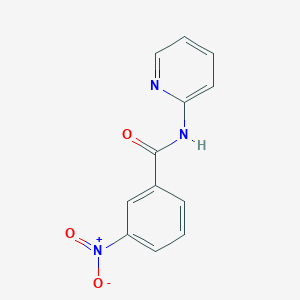
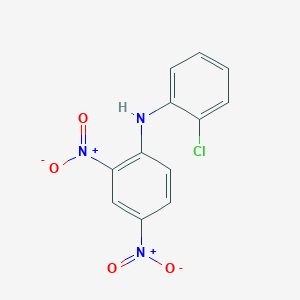
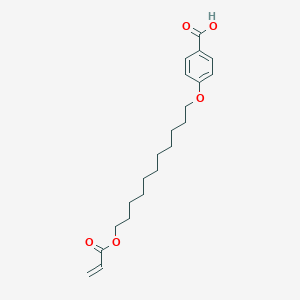
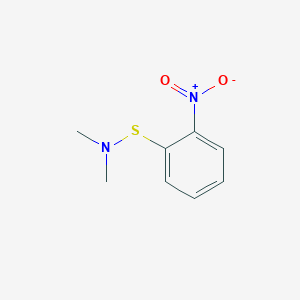
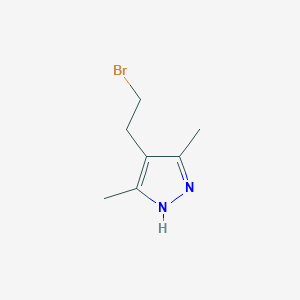
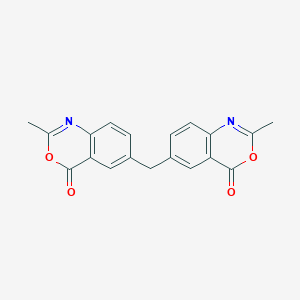
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
